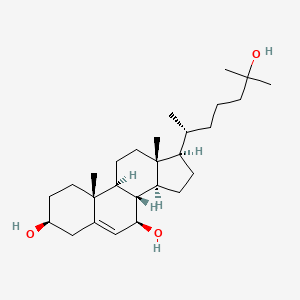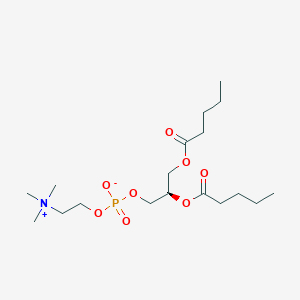
1-Iodopropane-1,1-D2
Übersicht
Beschreibung
1-Iodopropane-1,1-D2 is an organoiodine compound that has recently gained attention in the scientific community due to its potential applications in synthetic chemistry, biochemistry, pharmacology, and other fields. 1-Iodopropane-1,1-D2 is a colorless, volatile liquid at room temperature and is soluble in most organic solvents. It is a stable compound with a boiling point of 67.2°C and a melting point of -71.2°C.
Wissenschaftliche Forschungsanwendungen
Vibration Spectra and Rotational Isomerism
1-Iodopropane has been extensively studied for its vibration spectra and rotational isomerism. Ogawa et al. (1978) explored the Raman and infrared spectra of 1-iodopropanes in various states, calculating normal vibration frequencies and examining rotational isomerism. This research is crucial in understanding the molecular behavior of 1-iodopropane in different states and forms the basis for further studies in molecular spectroscopy (Ogawa, Imazeki, Yamaguchi, Matsuura, Harada, & Shimanouchi, 1978).
One-Photon Mass-Analyzed Threshold Ionization Spectroscopy
Park et al. (2001) conducted a detailed study on 1- and 2-iodopropanes using one-photon mass-analyzed threshold ionization spectroscopy. This research provides insights into the ionization energies of molecular ions and the dissociation of 1-iodopropane ions, contributing to our understanding of molecular ionization and photodissociation processes (Park, Kim, & Kim, 2001).
Microwave Spectrum, Conformation, and Quadrupole Coupling Constants
Niide, Ohkoshi, and Takano (1987) investigated the microwave spectrum of 1-iodopropane, confirming the existence of two rotational isomers and determining their rotational constants and nuclear quadrupole coupling constants. This research enhances our understanding of the molecular structure and behavior of 1-iodopropane (Niide, Ohkoshi, & Takano, 1987).
Chemistry on Copper Surfaces
Jenks, Bent, Bernstein, and Zaera (1993) explored the adsorption and decomposition of 1-iodopropane on copper surfaces. This study is significant in understanding surface chemistry and reactions relevant to catalysis and surface modification (Jenks, Bent, Bernstein, & Zaera, 1993).
Photodissociation Dynamics
Todt et al. (2020) studied the photodissociation dynamics of 1-iodopropane, providing insights into the production of Iodine atoms and the dissociation processes at a molecular level. This research contributes to our understanding of molecular dynamics and reaction mechanisms under photodissociation conditions (Todt, Datta, Rose, Leung, & Davis, 2020).
Interaction with Femtosecond Laser Pulses
Kosmidis et al. (2005) investigated the interaction of 1-iodopropane with femtosecond laser pulses, providing valuable insights into the molecular ionization mechanisms and the effects of strong laser fields on molecules. This study is important for understanding high-intensity laser-molecule interactions (Kosmidis, Siozos, Kaziannis, Robson, Ledingham, McKenna, & Jaroszynski, 2005).
Eigenschaften
IUPAC Name |
1,1-dideuterio-1-iodopropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7I/c1-2-3-4/h2-3H2,1H3/i3D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWOIHVRPOBWPI-SMZGMGDZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801313608 | |
| Record name | Propane-1,1-d2, 1-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801313608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Iodopropane-1,1-D2 | |
CAS RN |
25493-14-5 | |
| Record name | Propane-1,1-d2, 1-iodo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25493-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propane-1,1-d2, 1-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801313608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Azane;[(2S)-3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropyl] (Z)-octadec-9-enoate](/img/structure/B3044060.png)
![2-[[(2R)-2,3-Bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride](/img/structure/B3044061.png)
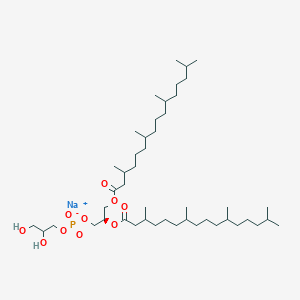
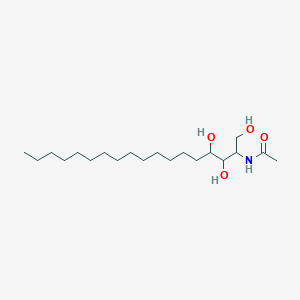
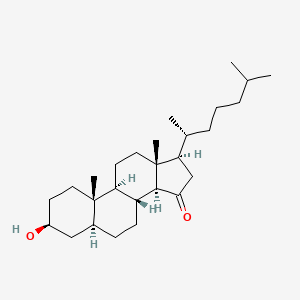
![1,2-di-[(6Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B3044066.png)
![2-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B3044068.png)
![Disodium;[3-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate](/img/structure/B3044071.png)
